molecular formula C12H20Na2O7S B1610190 Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate CAS No. 96954-01-7

Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate

Cat. No.: B1610190
CAS No.: 96954-01-7
M. Wt: 354.33 g/mol
InChI Key: KMXXRPGQXIGGPO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate is a synthetic anionic surfactant widely used in various fields, including medical, environmental, and industrial research. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The compound has the molecular formula C₁₂H₂₀Na₂O₇S and a molecular weight of 354.328 g/mol .

Mechanism of Action

The mechanism of action for AOT involves its surfactant properties, which allow it to reduce surface tension and form micelles in aqueous solutions. These micelles can solubilize hydrophobic compounds and enhance emulsification.

  • Safety and Hazards

    • Keep people away from and upwind of spill/leak .
  • Future Directions

    Research on the applications and potential modifications of Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate could explore its use in various industries, including cosmetics, detergents, and emulsification processes.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate typically involves the esterification of maleic anhydride with 2-ethylhexanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions include:

      Esterification: Maleic anhydride reacts with 2-ethylhexanol in the presence of an acid catalyst at elevated temperatures.

      Sulfonation: The esterified product is then sulfonated using sulfur trioxide or chlorosulfonic acid.

      Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.

    Industrial Production Methods

    Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated control systems to ensure consistent product quality and yield .

    Chemical Reactions Analysis

    Types of Reactions

    Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

      Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

      Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

      Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

      Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

    Major Products

      Oxidation: Sulfonic acid derivatives.

      Reduction: Sulfinate or thiol derivatives.

      Substitution: Various substituted sulfonate derivatives.

    Scientific Research Applications

    Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate has numerous applications in scientific research:

      Chemistry: Used as a surfactant in emulsion polymerization and as a dispersant in various chemical processes.

      Biology: Employed in the preparation of biological samples and as a solubilizing agent for hydrophobic compounds in biochemical assays.

      Medicine: Utilized in drug delivery systems to enhance the bioavailability of poorly soluble drugs.

      Industry: Applied in the formulation of detergents, cleaners, and personal care products due to its excellent surfactant properties.

    Comparison with Similar Compounds

    Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate is unique compared to other surfactants due to its specific structure and properties. Similar compounds include:

      Sodium dodecyl sulfate (SDS): Another anionic surfactant commonly used in laboratory and industrial applications.

      Sodium laureth sulfate (SLES): Widely used in personal care products and detergents.

      Sodium lauryl sulfate (SLS): Known for its strong surfactant properties and used in various cleaning products.

    This compound stands out due to its ability to form stable micelles and its effectiveness in solubilizing hydrophobic compounds.

    Properties

    IUPAC Name

    disodium;4-(2-ethylhexoxy)-4-oxo-2-sulfonatobutanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H22O7S.2Na/c1-3-5-6-9(4-2)8-19-11(13)7-10(12(14)15)20(16,17)18;;/h9-10H,3-8H2,1-2H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KMXXRPGQXIGGPO-UHFFFAOYSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC(CC)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H20Na2O7S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30914242
    Record name Disodium 4-[(2-ethylhexyl)oxy]-4-oxo-2-sulfonatobutanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30914242
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    354.33 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    96954-01-7
    Record name Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096954017
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Disodium 4-[(2-ethylhexyl)oxy]-4-oxo-2-sulfonatobutanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30914242
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.604
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
    Reactant of Route 2
    Reactant of Route 2
    Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
    Reactant of Route 3
    Reactant of Route 3
    Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
    Reactant of Route 4
    Reactant of Route 4
    Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
    Reactant of Route 5
    Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
    Reactant of Route 6
    Reactant of Route 6
    Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.